molecular formula C24H31Cl2N5O B1192601 CXD101 HCl

CXD101 HCl

Cat. No.: B1192601
M. Wt: 476.446
InChI Key: VSQJUFMIMDXNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXD101, laos known as AZD-9468, is a novel histone deacetylase (HDAC) inhibitor. CXD101 is also known as HDAC-IN-4, is a histone deacetylase (HDAC) inhibitor. CXD101 inhibits the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. HDAC, a family of enzymes upregulated in many tumor types, deacetylates chromatin-associated histone proteins.

Properties

Molecular Formula

C24H31Cl2N5O

Molecular Weight

476.446

IUPAC Name

N-(2-Amino-phenyl)-4-[1-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-piperidin-4-yl]-benzamide dihydrochloride

InChI

InChI=1S/C24H29N5O.2ClH/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25;;/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30);2*1H

InChI Key

VSQJUFMIMDXNSS-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C=C1)C2CCN(CC2)CC3=CN(N=C3C)C)NC4=CC=CC=C4N.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CXD101;  CXD-101;  CXD 101;  AZD9468;  AZD-9468;  AZD 9468;  HDAC-IN-4;  CXD101 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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